molecular formula C9H11NO3 B8387728 1-(3-(Methoxymethoxy)pyridin-4-yl)ethanone

1-(3-(Methoxymethoxy)pyridin-4-yl)ethanone

Cat. No. B8387728
M. Wt: 181.19 g/mol
InChI Key: FHMBXUKFHAFTLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633315B2

Procedure details

Dess-Martin periodinane (18 g, 43 mmol) was added to a stirring mixture of 1-(3-(methoxymethoxy)pyridin-4-yl)ethanol (4.6 g, 25 mmol), NaHCO3 (6.3 g, 75 mmol), and CHCl3 (75 mL) at RT. After 24 h, 1.0 M aqueous Na2S2O3 was added, the reaction mixture was stirred for 90 min, partitioned between ethyl acetate and 1.0 M aqueous Na2S2O3, the layers were separated, the organic material was washed with 1.0 M aqueous Na2S2O3, water, brine, dried (Na2SO4), filtered, and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel (gradient elution; 2:1→1:1 hexane-ethyl acetate) to give 3.9 g (86%) of 1-(3-(methoxymethoxy)pyridin-4-yl)ethanone as a clear yellow-orange oil.
Quantity
18 g
Type
reactant
Reaction Step One
Name
1-(3-(methoxymethoxy)pyridin-4-yl)ethanol
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[CH3:23][O:24][CH2:25][O:26][C:27]1[CH:28]=[N:29][CH:30]=[CH:31][C:32]=1[CH:33]([OH:35])[CH3:34].C([O-])(O)=O.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)(Cl)Cl>[CH3:23][O:24][CH2:25][O:26][C:27]1[CH:28]=[N:29][CH:30]=[CH:31][C:32]=1[C:33](=[O:35])[CH3:34] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
1-(3-(methoxymethoxy)pyridin-4-yl)ethanol
Quantity
4.6 g
Type
reactant
Smiles
COCOC=1C=NC=CC1C(C)O
Name
Quantity
6.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 1.0 M aqueous Na2S2O3
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic material was washed with 1.0 M aqueous Na2S2O3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (gradient elution; 2:1→1:1 hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCOC=1C=NC=CC1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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